N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
This compound features a fused heterocyclic core (imidazo[1,2-b]pyrazole) substituted with a furan-2-yl group at position 4. The imidazo-pyrazole moiety is linked via an ethyl chain to a sulfonamide group attached to a partially saturated naphthalene ring (5,6,7,8-tetrahydronaphthalene). While specific pharmacological data are unavailable, sulfonamide derivatives are often explored for enzyme inhibition or receptor modulation due to their hydrogen-bonding capabilities and structural versatility .
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-29(27,18-8-7-16-4-1-2-5-17(16)14-18)22-9-10-24-11-12-25-21(24)15-19(23-25)20-6-3-13-28-20/h3,6-8,11-15,22H,1-2,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGGNRMPRHGSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl-imidazo[1,2-b]pyrazole intermediate, which is then reacted with an appropriate ethylating agent to introduce the ethyl group. The final step involves the sulfonation of the tetrahydronaphthalene moiety to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[1,2-b]pyrazole moiety can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazo[1,2-b]pyrazole moiety could result in dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit a key enzyme involved in a disease process, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
a) Imidazo[1,2-b]pyrazole Derivatives
- Analog from : Replaces tetrahydronaphthalene with a 1,3,5-trimethylpyrazole sulfonamide. The methyl groups may sterically hinder interactions but improve metabolic stability .
- Analog from : Substitutes tetrahydronaphthalene with a 2,5-dimethylbenzenesulfonamide. The planar benzene ring may reduce conformational flexibility compared to the saturated naphthalene in the target compound .
b) Sulfonamide Variations
Physicochemical and Pharmacological Properties
Key Observations :
- Methyl substituents in analogs () may enhance metabolic stability but reduce binding affinity due to steric effects.
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines several pharmacologically relevant moieties:
- Furan Ring : Known for its potential antimicrobial properties.
- Imidazo[1,2-b]pyrazole : A versatile scaffold with documented anti-inflammatory and anticancer activities.
- Tetrahydronaphthalene Sulfonamide : This moiety may enhance solubility and bioavailability.
The molecular formula is complex, suggesting significant reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Imidazo[1,2-b]pyrazole Core : Cyclization of appropriate precursors.
- Introduction of the Furan Ring : Functionalization through coupling reactions.
- Attachment of the Tetrahydronaphthalene Sulfonamide Group : Final acylation or sulfonation steps to yield the target compound.
Antimicrobial Properties
Compounds with similar structures have been shown to exhibit significant antimicrobial activities. For instance:
- Furan and Imidazole Derivatives : These are often explored for their antibacterial and antifungal properties. Studies indicate that derivatives containing these moieties can effectively inhibit various bacterial strains .
Anti-inflammatory Activity
Research indicates that imidazo[1,2-b]pyrazole derivatives possess anti-inflammatory properties. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : Several studies have reported that pyrazole derivatives can exhibit selective COX-2 inhibition, leading to reduced inflammation in animal models .
Anticancer Activity
The imidazo[1,2-b]pyrazole scaffold is recognized for its anticancer potential:
- Mechanisms of Action : Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several furan-containing compounds against common pathogens. The results indicated that derivatives similar to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Study 2: Anti-inflammatory Effects
In a model of acute inflammation using carrageenan-induced paw edema in rats, compounds with imidazo[1,2-b]pyrazole structures demonstrated comparable efficacy to standard anti-inflammatory drugs like diclofenac. The selectivity for COX-2 over COX-1 suggests a favorable safety profile .
Summary of Biological Activities
Q & A
Basic Research Questions
What synthetic strategies are recommended for constructing the imidazo[1,2-b]pyrazole core in this compound?
The imidazo[1,2-b]pyrazole moiety can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition between alkynes and azides, as demonstrated in analogous heterocyclic systems . Key steps include:
- Reagent selection : Use Cu(OAc)₂ (10 mol%) in a tert-BuOH/H₂O (3:1) solvent system to promote regioselectivity.
- Purification : Crude products are recrystallized from ethanol after extraction with ethyl acetate and brine washing.
- Optimization : Monitor reaction progress via TLC (hexane:EtOAc 8:2) and adjust reaction times (6–8 hours) based on substituent steric/electronic effects .
How can the sulfonamide linkage be stabilized during synthesis?
Stabilization of the sulfonamide group requires:
- Protecting groups : Use tert-butyl or trityl groups to shield reactive amines during coupling reactions.
- Mild conditions : Avoid strong acids/bases; employ room-temperature coupling in aprotic solvents (e.g., DMF or DCM) .
- Validation : Confirm integrity via IR (C–N stretch at ~1300 cm⁻¹) and ¹H NMR (singlet for –SO₂NH– at δ 10–11 ppm) .
What analytical techniques are critical for structural confirmation?
- Spectroscopy :
- IR : Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, C–O at ~1250 cm⁻¹) .
- NMR : Assign aromatic protons (δ 7.2–8.6 ppm) and heterocyclic protons (e.g., triazole singlet at δ 8.3–8.4 ppm) .
- Mass spectrometry : HRMS (e.g., [M+H]+ calculated for C₂₁H₁₈N₅O₄: 404.1359) ensures molecular formula accuracy .
- X-ray crystallography : Resolve regiochemistry of the imidazo[1,2-b]pyrazole core, as demonstrated for ethyl 6-methylsulfanyl-2-phenyl derivatives .
Advanced Research Questions
How can computational modeling predict regioselectivity in imidazo[1,2-b]pyrazole formation?
- DFT calculations : Compare transition-state energies for possible regioisomers using software like Gaussian or ORCA. Focus on orbital interactions between alkyne (HOMO) and azide (LUMO) .
- Docking studies : Evaluate steric effects of substituents (e.g., furan-2-yl) on reaction pathways. Correlate with experimental yields (e.g., 60–85% for analogous triazoles) .
How should contradictory spectroscopic data be resolved?
- Multi-technique validation : Cross-reference NMR (e.g., unexpected splitting in –CH₂– groups) with HSQC/HMBC to confirm connectivity .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to clarify ambiguous NH signals in crowded regions (δ 10–12 ppm) .
- Crystallography : Resolve ambiguities in regiochemistry, as seen in ethyl 6-methylsulfanyl-imidazo[1,2-b]pyrazole structures .
What methodologies assess the compound’s biological activity in vitro?
- Enzyme assays : Screen for kinase or protease inhibition using fluorescence polarization (FP) or TR-FRET. Include positive controls (e.g., staurosporine for kinases) .
- Cell-based models : Evaluate anti-inflammatory activity via TNF-α/IL-6 ELISA in LPS-stimulated macrophages. Use dose-response curves (0.1–100 µM) to calculate IC₅₀ .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate half-life .
How can environmental persistence of this compound be evaluated?
- OECD 307 guidelines : Conduct soil biodegradation studies under aerobic conditions (20°C, 60% moisture). Monitor degradation via HPLC-UV and identify metabolites (e.g., sulfonamide cleavage products) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour EC₅₀) and algal growth inhibition (72-hour IC₅₀) .
Methodological Notes
- Synthetic challenges : Steric hindrance from the tetrahydronaphthalene group may reduce cycloaddition yields. Mitigate by increasing reaction temperature (50–60°C) or using microwave-assisted synthesis .
- Data interpretation : Overlapping NMR signals (e.g., furan vs. naphthalene protons) require high-field instruments (≥400 MHz) and selective decoupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
